1-Naphthyl phosphate calcium salt trihydrate

Descripción general

Descripción

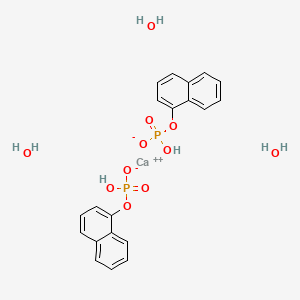

1-Naphthyl phosphate calcium salt trihydrate is an inorganic compound with the chemical formula [C10H7OP(O)(OH)O]2Ca·3H2O . It is a white crystalline powder that is stable at room temperature and has a melting point of approximately 192-193°C . This compound is soluble in water and some organic solvents but insoluble in non-polar solvents such as alcohols . It is primarily used as a chemical reagent and has applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

1-Naphthyl phosphate calcium salt trihydrate can be synthesized by reacting calcium phosphate with naphthol under appropriate conditions . The specific steps involve suspending calcium phosphate in a solution and reacting it with naphthol. After the reaction, the mixture is filtered and crystallized to obtain the final product . Industrial production methods follow similar procedures, ensuring the reaction conditions are optimized for large-scale production .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

1-Naphthyl phosphate calcium salt serves as a substrate for acid phosphatase enzymes, which catalyze its hydrolysis to release 1-naphthol and inorganic phosphate. This reaction is critical in clinical diagnostics and enzymatic assays .

Reaction:

Key Parameters:

-

Substrate purity (>80% sodium 1-naphthyl phosphate) directly impacts enzymatic efficiency .

-

Free 1-naphthol impurities (<3 mmol/mol) and inorganic phosphate (<10 mmol/mol) are critical for assay accuracy .

Acid/Base-Catalyzed Hydrolysis

The phosphate ester bond undergoes hydrolysis under acidic or alkaline conditions, though this reaction is slower compared to enzymatic cleavage.

Acid-Catalyzed Hydrolysis:

Protonation of the phosphate group increases electrophilicity, facilitating nucleophilic attack by water .

Conditions:

Base-Catalyzed Hydrolysis:

Alkaline conditions promote saponification of the ester bond.

Conditions:

Stability and Decomposition

1-Naphthyl phosphate calcium salt trihydrate exhibits hygroscopic properties and decomposes under thermal stress or oxidative conditions .

Thermal Decomposition:

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 192–193°C | |

| Decomposition Products | CO, CO₂, P oxides |

Oxidative Reactions:

Example Protocol:

-

Reactants: Aldehydes/ketones + diethyl phosphite.

-

Work-up: Precipitation with n-pentane yields products in 78–99% purity .

Analytical Considerations

Aplicaciones Científicas De Investigación

Scientific Research Applications of Calcium Naphthalen-1-yl Phosphate Trihydrate

Calcium naphthalen-1-yl phosphate trihydrate (C20H16CaO8P2·3H2O), also known as 1-naphthyl phosphate calcium salt trihydrate, is a chemical compound primarily used in research settings, with diverse applications in chemistry and biology. This compound combines calcium and naphthalen-1-yl phosphate, imparting unique chemical and biological properties that make it valuable for specific research applications.

Applications

Calcium naphthalen-1-yl phosphate trihydrate is employed across various scientific disciplines:

- Chemistry It serves as a reagent in chemical reactions and synthesis processes.

- Biology It is used in biochemical assays and studies involving phosphate metabolism.

- Medicine It is investigated for potential therapeutic uses and as a model compound in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

- Cell Biology It is used in cell biology, cell culture and modification, and cell analysis .

- Biomedical research, forensic work, and clinical diagnostics It can be applied in these fields .

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Hydrolysis It hydrolyzes in water to form naphthalen-1-yl phosphate and calcium ions.

- Substitution Reactions It participates in substitution reactions where the phosphate group is replaced by other functional groups.

- Complexation The calcium ion can form complexes with other ligands, altering the compound's chemical properties.

Calcium naphthalen-1-yl phosphate trihydrate is a phosphoric acid derivative with potential biological activities. It may exert its biological effects through several mechanisms:

- Enzyme Inhibition Similar compounds inhibit various enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity Phosphonates and phosphates often exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Cell Signaling Modulation The compound may influence signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that calcium naphthalen-1-yl phosphate exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of calcium naphthalen-1-yl phosphate. The compound showed low cytotoxicity at concentrations below 50 mg/mL, making it a potential candidate for therapeutic applications.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HepG2 (liver cancer) | 45 |

| MCF-7 (breast cancer) | 50 |

| A549 (lung cancer) | 48 |

Case Studies

- Antimicrobial Efficacy A study published in the Journal of Applied Microbiology demonstrated that calcium naphthalen-1-yl phosphate effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

- Cytotoxicity Evaluation Research at Maastricht University assessed the cytotoxic effects of calcium naphthalen-1-yl phosphate on various human cell lines, revealing a favorable safety profile while maintaining effective biological activity against cancer cells.

- Enzyme Inhibition A recent study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for developing therapeutic agents targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of calcium;naphthalen-1-yl hydrogen phosphate;trihydrate involves its interaction with molecular targets and pathways related to calcium and phosphate metabolism . The compound releases calcium and phosphate ions, which play crucial roles in various biological processes, including bone mineralization and cellular signaling . The naphthyl group may also participate in specific biochemical pathways, contributing to the compound’s overall effects .

Comparación Con Compuestos Similares

1-Naphthyl phosphate calcium salt trihydrate can be compared with other similar compounds, such as calcium bis(naphthalen-1-yl hydrogen phosphate) trihydrate . While both compounds share similar chemical structures and properties, calcium;naphthalen-1-yl hydrogen phosphate;trihydrate is unique due to its specific molecular arrangement and hydration state . Other similar compounds include calcium 1-naphthyl phosphate and calcium naphthalen-1-yl phosphate trihydrate .

Actividad Biológica

1-Naphthyl phosphate calcium salt trihydrate (CAS No. 57775-19-6) is a chemical compound that has garnered attention for its biological activity, particularly as a phosphatase inhibitor. This compound is part of a broader category of naphthyl phosphates, which are recognized for their roles in biochemical assays and potential therapeutic applications.

This compound functions primarily as a non-specific phosphatase inhibitor . Phosphatases are enzymes that remove phosphate groups from molecules, and their inhibition can influence various biological pathways, including signal transduction and metabolic processes. The inhibition of these enzymes can lead to altered cellular responses, which is particularly relevant in research concerning cancer and other diseases where phosphorylation states are critical.

In Vitro Studies

Research indicates that this compound can significantly affect cellular mechanisms. For instance, it has been shown to decrease the splice-correcting effect of certain oligonucleotide delivery systems by approximately 50% in the presence of this compound . This suggests that the compound could be useful in studies where modulation of splicing is desired.

Case Studies

In one study involving various phosphatase inhibitors, including this compound, it was noted that the compound effectively inhibited the action of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell growth and differentiation . The implications of this activity are significant for understanding cancer biology, where PTPs are often dysregulated.

Comparative Biological Activity

The biological activity of this compound can be compared with other naphthyl phosphate derivatives:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 1-Naphthyl phosphate potassium salt | 100929-85-9 | Non-specific phosphatase inhibitor |

| 1-Naphthyl phosphate sodium salt | 81012-89-7 | Biochemical reagent for life sciences |

| 1-Naphthyl phosphate calcium salt | 57775-19-6 | Non-specific phosphatase inhibitor |

Drug Delivery Systems

Calcium phosphate nanoparticles have been explored as carriers for various biomolecules due to their biocompatibility and ability to protect nucleic acids from degradation. When functionalized with compounds like this compound, these nanoparticles can enhance cellular uptake and improve therapeutic efficacy .

Future Research Directions

Further studies are warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

- Cancer Therapy : Understanding how inhibition of specific phosphatases affects tumor growth and response to treatment.

- Gene Therapy : Evaluating the efficacy of this compound in enhancing the delivery and expression of therapeutic genes.

- Immunology : Investigating its role in modulating immune responses through phosphatase inhibition.

Propiedades

IUPAC Name |

calcium;naphthalen-1-yl hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9O4P.Ca.3H2O/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h2*1-7H,(H2,11,12,13);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLPOEWLFYKMBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22CaO11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583475 | |

| Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-19-6 | |

| Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.